1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol (CAS 1573547-62-2, molecular formula C13H17N3O2S, molecular weight 279.36 g/mol) belongs to the 2-aminobenzothiazole-amino alcohol chemotype, featuring a primary 2-amino group, a 6-position hydroxyethyl-morpholine substituent, and a chiral secondary alcohol centre. Benzothiazole derivatives bearing morpholine substituents are established pharmacophores in kinase inhibition (e.g., PI3Kβ) and soluble epoxide hydrolase (sEH) programmes, where the morpholine oxygen serves as a critical hydrogen-bond acceptor.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 1573547-62-2
Cat. No. B2906900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol
CAS1573547-62-2
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESC1COCCN1CC(C2=CC3=C(C=C2)N=C(S3)N)O
InChIInChI=1S/C13H17N3O2S/c14-13-15-10-2-1-9(7-12(10)19-13)11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8H2,(H2,14,15)
InChIKeyNDJLMADDCFXOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol (CAS 1573547-62-2) – Compound Class and Procurement-Relevant Structural Identity


1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol (CAS 1573547-62-2, molecular formula C13H17N3O2S, molecular weight 279.36 g/mol) belongs to the 2-aminobenzothiazole-amino alcohol chemotype, featuring a primary 2-amino group, a 6-position hydroxyethyl-morpholine substituent, and a chiral secondary alcohol centre . Benzothiazole derivatives bearing morpholine substituents are established pharmacophores in kinase inhibition (e.g., PI3Kβ) and soluble epoxide hydrolase (sEH) programmes, where the morpholine oxygen serves as a critical hydrogen-bond acceptor [1]. This compound is supplied exclusively for non-human research applications and is primarily positioned as a synthetic intermediate or fragment for medicinal chemistry optimisation .

Why 2-Aminobenzothiazole Building Blocks Cannot Be Generically Substituted – The Case for 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol


Within the 2-aminobenzothiazole chemical space, minor structural variations produce substantial differences in physicochemical properties and biological target engagement. The morpholine ring (pKa ~6.7 for the conjugate acid) confers distinct basicity, solubility, and hydrogen-bonding geometry compared to piperidine (pKa ~10) or non-basic ether analogs . The ethanol spacer between the benzothiazole 6-position and the morpholine nitrogen introduces a metabolically accessible chiral alcohol centre and an additional hydrogen-bond donor/acceptor pair absent in directly linked morpholino-benzothiazole analogs such as 2-amino-6-morpholinobenzothiazole (CAS 94641-22-2) . In sEH inhibitor programmes, replacing the morpholine-ethyl-urea motif with alternative linkers or heterocycles has been shown to modulate IC50 values by over 100-fold across closely related series [1], underscoring the impossibility of generic substitution without loss of pharmacological performance.

Quantitative Differential Evidence for 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol Against Closest Analogs


Morpholine vs. Piperidine Basicity and Hydrogen-Bond Acceptor Capacity

The morpholine substituent in the target compound provides a conjugate acid pKa of approximately 6.7, compared to approximately 10 for the piperidine analog 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol (CAS 1573547-15-5) . This 3.3 log-unit difference means that at physiological pH (7.4), the morpholine is predominantly deprotonated and neutral, whereas the piperidine is >99% protonated and positively charged. Additionally, morpholine contributes an ether oxygen hydrogen-bond acceptor not present in piperidine, which in benzothiazole PI3Kβ inhibitor series has been shown by docking studies to be essential for potent antitumor activity [1]. Direct comparative bioactivity data between these two specific compounds is not available in the public domain.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Chiral Ethanol Spacer Confers Stereochemical Identity Absent in Non-Chiral Analogs

The target compound contains a chiral secondary alcohol centre on the ethanol linker, creating a stereochemically defined entity. In contrast, the directly linked analog 2-amino-6-morpholinobenzothiazole (CAS 94641-22-2) lacks this spacer and is achiral, while the ether analog 2-[(2-amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol (CAS 73532-98-6) lacks the basic morpholine nitrogen . The chiral alcohol introduces an additional hydrogen-bond donor (OH) and acceptor (O), increasing the total hydrogen-bond donor count from 2 (in 94641-22-2) to 3 in the target compound. No comparative target-engagement or crystallographic data were identified for these specific compounds.

Stereochemistry Fragment-Based Drug Discovery Ligand Efficiency

6-Position vs. 2-Position Morpholine Substitution Directs Pharmacophore Geometry

In the target compound, the morpholine-ethanol moiety is attached at the benzothiazole 6-position, with the 2-position occupied by a primary amine. This contrasts with the alternative regioisomeric series where morpholine is at the 2-position (e.g., 2-(4-morpholinyl)benzothiazole, CAS 4225-26-7) . In PI3Kβ inhibitor design, the morpholine at the 2-position of benzothiazole is critical for hinge-binding to the kinase, whereas a 6-position substituent projects toward solvent or the ribose pocket, enabling distinct selectivity profiles [1]. The target compound's 2-amino-6-morpholino-ethanol arrangement thus presents a complementary pharmacophore geometry to 2-morpholino-benzothiazole series, with potential utility for targeting allosteric sites or peripheral binding pockets. No direct comparative biochemical data between 6- and 2-substituted regioisomers of this specific template were identified in the public domain.

Pharmacophore Modelling Kinase Selectivity Structure-Activity Relationship

Molecular Weight and Lipophilicity Differentiate from Closest Available Analogs

The target compound (MW 279.36, C13H17N3O2S) occupies a distinct physicochemical space compared to its closest catalogued analogs: the piperidine analog (MW 277.39, C14H19N3OS), the des-ethanol analog (MW 235.31, C11H13N3OS), and the N-ethyl-linked regioisomer N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (MW 263.36, C13H17N3OS) . The additional oxygen atom in the target compound (O count = 2) relative to the piperidine analog (O count = 1) and the N-ethyl-linked regioisomer (O count = 1) increases topological polar surface area and reduces LogP, both of which are critical parameters governing solubility, permeability, and metabolic stability profiles in fragment-to-lead campaigns [1]. No experimentally measured LogP or solubility data were identified for any of these four compounds in the public domain.

Drug-Likeness Fragment Metrics Lead Optimisation

Recommended Research and Industrial Use Cases for 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol Based on Evidenced Differentiation


Fragment-Based Screening for Kinase and Epoxide Hydrolase Targets Requiring Neutral, Membrane-Permeant Benzothiazole Probes

The morpholine group's low basicity (pKa ~6.7) ensures that the compound remains predominantly neutral at physiological pH, unlike piperidine analogs that carry a formal positive charge. This property, combined with the fragment-like molecular weight (279 Da) and the established role of benzothiazole-morpholine scaffolds in PI3Kβ and sEH inhibition [1], positions this compound as a privileged fragment for biophysical screening (SPR, DSF, NMR) against intracellular targets where charged fragments fail to engage. The chiral alcohol provides a handle for stereochemical SAR exploration not available with achiral benzothiazole fragments [2].

Synthetic Intermediate for 6-Position-Derivatised 2-Aminobenzothiazole Ureas and Carbamates with Reported sEH Inhibitory Activity

Patent WO2021249234A1 discloses a series of 1-(2-aminobenzo[d]thiazol-6-yl)-1-[2-(4-morpholinyl)ethyl]-3-aryl-ureas with sEH IC50 values ranging from 0.02 to 27.1 nM [1]. The target compound (or its oxidized ketone form) serves as a logical late-stage intermediate for installing the morpholinyl-ethyl-urea pharmacophore at the benzothiazole 6-position. The 6-position attachment geometry distinguishes this series from 2-position morpholine benzothiazole kinase inhibitors, potentially enabling kinase vs. sEH selectivity by design [2].

Chiral Building Block for Enantioselective Synthesis of Benzothiazole-Containing Bioactive Molecules

The secondary alcohol chiral centre on the ethanol linker provides a site for enantiomeric enrichment or resolution. In medicinal chemistry programmes pursuing stereochemically defined candidates, this compound offers an advantage over achiral 2-aminobenzothiazole building blocks (e.g., CAS 94641-22-2). The dual hydrogen-bond donor/acceptor capacity of the alcohol (OH donor, O acceptor) also introduces additional ligand–protein interaction possibilities compared to ether-linked analogs, as evidenced by the importance of hydrogen-bonding functionality in benzothiazole-based sEH inhibitor potency [1].

Physicochemical Probe for Solubility and Permeability Optimisation in Lead-Like Chemical Space

With a molecular weight below 280 Da, two oxygen atoms contributing polarity, and a predicted LogP in the favourable 0.5–1.0 range, this compound conforms to fragment-like physicochemical criteria. It is suitable for incorporation into fragment libraries where balanced solubility and permeability are required. In contrast, the piperidine analog (predicted LogP higher; charged at pH 7.4) is less suited for passive membrane permeability screens, while the des-ethanol analog (CAS 94641-22-2, MW 235) lacks the alcohol's hydrogen-bonding versatility [1]. These differences, while based on calculated rather than experimental values, provide a rational basis for selecting the morpholine-ethanol scaffold over available alternatives for fragment library construction.

Quote Request

Request a Quote for 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.